![molecular formula C16H16N6O2S B2979920 (4-Propyl-1,2,3-thiadiazol-5-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1251611-73-0](/img/structure/B2979920.png)
(4-Propyl-1,2,3-thiadiazol-5-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
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Description
(4-Propyl-1,2,3-thiadiazol-5-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H16N6O2S and its molecular weight is 356.4. The purity is usually 95%.
BenchChem offers high-quality (4-Propyl-1,2,3-thiadiazol-5-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Propyl-1,2,3-thiadiazol-5-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Heterocyclic Compounds Synthesis
The synthesis of novel heterocyclic compounds, including thiadiazoles and oxadiazoles, is a key area of research. These compounds are synthesized through various chemical reactions and are studied for their potential biological activities. For example, the synthesis of pyrazole derivatives with oxa/thiadiazolyl and pyrazolyl moieties has been explored for antimicrobial and anticancer properties (Hafez, El-Gazzar, 2016).
Antimicrobial and Antifungal Agents
Compounds synthesized from thiadiazoles and oxadiazoles have been evaluated for their antimicrobial and antifungal activities. These studies aim to identify novel agents that can combat pathogenic bacteria and fungi, contributing to the development of new antimicrobial therapies (Kumar, Meenakshi, Kumar, Kumar, 2012).
Anticancer Activities
Research into the anticancer activities of these heterocyclic compounds is significant. Molecular docking studies and biological evaluations are conducted to assess their efficacy against various cancer cell lines, aiming to identify potential lead compounds for cancer therapy (Katariya, Vennapu, Shah, 2021).
properties
IUPAC Name |
(4-propylthiadiazol-5-yl)-[3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2S/c1-2-5-11-13(25-21-19-11)16(23)22-8-10(9-22)15-18-14(20-24-15)12-6-3-4-7-17-12/h3-4,6-7,10H,2,5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQULFMHVGJHRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Propyl-1,2,3-thiadiazol-5-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone |
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